(4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(4-(4-Fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a tetrahydropyran ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Piperazine Ring: Starting with a suitable precursor, such as 1-benzylpiperazine, the piperazine ring is formed through cyclization reactions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using nucleophilic aromatic substitution reactions.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized separately, often starting from a dihydropyran precursor.
Coupling Reaction: The final step involves coupling the substituted piperazine with the substituted tetrahydropyran through a condensation reaction, forming the desired methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.
Substitution: The fluorophenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Receptor Studies: The compound is used in studies involving receptor binding and signaling pathways.
Medicine:
Pharmacological Research: It is investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperazine and tetrahydropyran rings contribute to the overall molecular stability and bioavailability. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
- (4-(4-Chlorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- (4-(4-Methylphenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- (4-(4-Methoxyphenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Uniqueness: The presence of the fluorophenyl group in (4-(4-fluorophenyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone distinguishes it from its analogs, potentially offering unique pharmacological properties such as increased receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c23-19-6-8-20(9-7-19)24-12-14-25(15-13-24)21(26)22(10-16-27-17-11-22)18-4-2-1-3-5-18/h1-9H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNPOTGCQWTXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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